[2-[(8S,9S,10R,13S,14S,17S)-3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,4,4,4-heptafluorobutanoate
[2-[(8S,9S,10R,13S,14S,17S)-3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,4,4,4-heptafluorobutanoate
Brand Name:
Vulcanchem
CAS No.:
18072-34-9
VCID:
VC0105793
InChI:
InChI=1S/C29H28F14O5/c1-22-9-7-14(48-21(46)25(32,33)27(36,37)29(41,42)43)11-13(22)3-4-15-16-5-6-18(23(16,2)10-8-17(15)22)19(44)12-47-20(45)24(30,31)26(34,35)28(38,39)40/h3,11,15-18H,4-10,12H2,1-2H3/t15-,16-,17-,18+,22-,23-/m0/s1
SMILES:
CC12CCC3C(C1CCC2C(=O)COC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C
Molecular Formula:
C29H28F14O5
Molecular Weight:
722.5 g/mol
[2-[(8S,9S,10R,13S,14S,17S)-3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,4,4,4-heptafluorobutanoate
CAS No.: 18072-34-9
Main Products
VCID: VC0105793
Molecular Formula: C29H28F14O5
Molecular Weight: 722.5 g/mol
CAS No. | 18072-34-9 |
---|---|
Product Name | [2-[(8S,9S,10R,13S,14S,17S)-3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,4,4,4-heptafluorobutanoate |
Molecular Formula | C29H28F14O5 |
Molecular Weight | 722.5 g/mol |
IUPAC Name | [2-[(8S,9S,10R,13S,14S,17S)-3-(2,2,3,3,4,4,4-heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,4,4,4-heptafluorobutanoate |
Standard InChI | InChI=1S/C29H28F14O5/c1-22-9-7-14(48-21(46)25(32,33)27(36,37)29(41,42)43)11-13(22)3-4-15-16-5-6-18(23(16,2)10-8-17(15)22)19(44)12-47-20(45)24(30,31)26(34,35)28(38,39)40/h3,11,15-18H,4-10,12H2,1-2H3/t15-,16-,17-,18+,22-,23-/m0/s1 |
Standard InChIKey | LSDDPARCFYXVBU-CLBXUTNZSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4[C@@]3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
SMILES | CC12CCC3C(C1CCC2C(=O)COC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
Canonical SMILES | CC12CCC3C(C1CCC2C(=O)COC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C |
Synonyms | 3,21-Dihydroxypregna-3,5-dien-20-one bis(heptafluorobutyrate) |
PubChem Compound | 22216997 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume